Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-
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Overview
Description
2-((2-Methoxyphenoxy)methyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)tetrahydrofuran typically involves the reaction of 2-methoxyphenol with tetrahydrofuran in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride to deprotonate the 2-methoxyphenol, followed by the addition of tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of 2-((2-Methoxyphenoxy)methyl)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyphenoxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-((2-Methoxyphenoxy)methyl)tetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a methyl group instead of a methoxyphenoxy group.
Tetrahydrofuran: The parent compound without any substituents.
2-Methoxyphenol: The precursor used in the synthesis of 2-((2-Methoxyphenoxy)methyl)tetrahydrofuran.
Uniqueness
2-((2-Methoxyphenoxy)methyl)tetrahydrofuran is unique due to the presence of both a tetrahydrofuran ring and a methoxyphenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
828254-87-1 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]oxolane |
InChI |
InChI=1S/C12H16O3/c1-13-11-6-2-3-7-12(11)15-9-10-5-4-8-14-10/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
KKHSLFYLGZMHKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2CCCO2 |
Origin of Product |
United States |
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